molecular formula C11H11NO B13696254 2-Cyclopropyl-5-methoxybenzonitrile

2-Cyclopropyl-5-methoxybenzonitrile

Cat. No.: B13696254
M. Wt: 173.21 g/mol
InChI Key: PNSDFEPONBAJRG-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-methoxybenzonitrile is an organic compound characterized by a cyclopropyl group attached to a benzene ring, which also contains a methoxy group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-methoxybenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzonitrile and cyclopropyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the starting material.

    Coupling Reaction: The deprotonated intermediate undergoes a nucleophilic substitution reaction with cyclopropyl bromide to form the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.

    Substitution: Electrophiles such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Products include 2-cyclopropyl-5-formylbenzonitrile or 2-cyclopropyl-5-carboxybenzonitrile.

    Reduction: Products include 2-cyclopropyl-5-methoxybenzylamine.

    Substitution: Products include 2-cyclopropyl-5-bromobenzonitrile or 2-cyclopropyl-5-nitrobenzonitrile.

Scientific Research Applications

2-Cyclopropyl-5-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzonitrile: Lacks the cyclopropyl group, making it less sterically hindered.

    2-Cyclopropylbenzonitrile: Lacks the methoxy group, affecting its electronic properties.

    5-Methoxybenzonitrile: Lacks the cyclopropyl group, affecting its steric and electronic properties.

Uniqueness

2-Cyclopropyl-5-methoxybenzonitrile is unique due to the presence of both the cyclopropyl and methoxy groups, which influence its reactivity and potential applications. The combination of these groups can lead to unique interactions in chemical and biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-cyclopropyl-5-methoxybenzonitrile

InChI

InChI=1S/C11H11NO/c1-13-10-4-5-11(8-2-3-8)9(6-10)7-12/h4-6,8H,2-3H2,1H3

InChI Key

PNSDFEPONBAJRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CC2)C#N

Origin of Product

United States

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